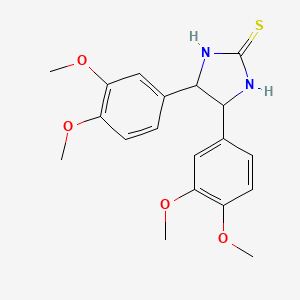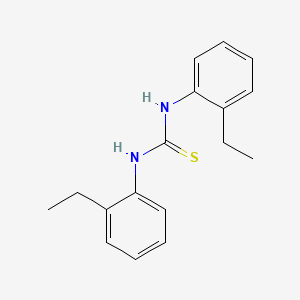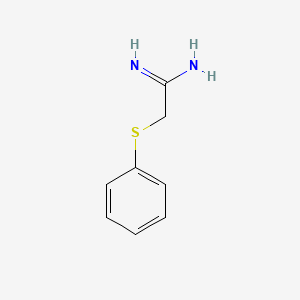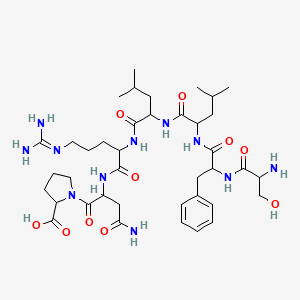
4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is a heterocyclic compound characterized by the presence of an imidazolidine ring substituted with two 3,4-dimethoxyphenyl groups and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The general reaction conditions include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-90°C)
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis conditions for scale-up. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidine ring can be reduced to an imidazoline using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Imidazolines
Substitution: Phenyl derivatives with different substituents
Aplicaciones Científicas De Investigación
4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione exerts its effects involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
- 1,3-Bis(2,4-dimethoxyphenyl)imidazolidine-2-thione
- 4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione
Comparison: 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C19H22N2O4S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
4,5-bis(3,4-dimethoxyphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C19H22N2O4S/c1-22-13-7-5-11(9-15(13)24-3)17-18(21-19(26)20-17)12-6-8-14(23-2)16(10-12)25-4/h5-10,17-18H,1-4H3,(H2,20,21,26) |
Clave InChI |
PQBZXJZDIGVAFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2C(NC(=S)N2)C3=CC(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120882.png)
![5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12120884.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazinyl]acetamid e](/img/structure/B12120892.png)





![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)
![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)

![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)

